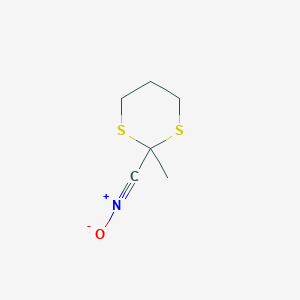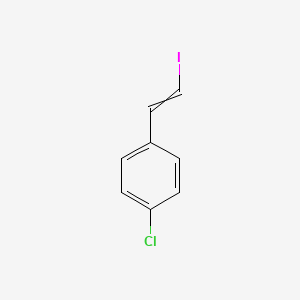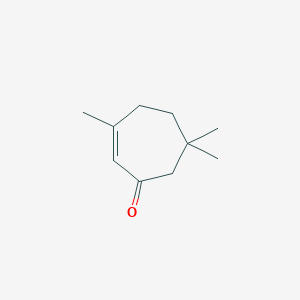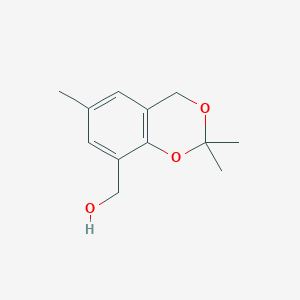
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate is an organic compound that belongs to the pyridinium family It is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with a nitrate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate typically involves the alkylation of 2-methylpyridine with ethyl iodide, followed by the introduction of an ethenyl group through a vinylation reaction. The final step involves the formation of the nitrate salt by reacting the pyridinium compound with nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is achieved through recrystallization and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.
Substitution: The ethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: 2-methyl-5-ethylpyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzyme activity by binding to the active site, leading to altered cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium nitrate.
2-Methyl-5-ethylpyridine: Another isomer with similar structural features.
5-Ethyl-2-picoline: Shares the ethyl and methyl groups but lacks the ethenyl group.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable nitrate salts also differentiates it from other similar compounds.
Propriétés
Numéro CAS |
189322-74-5 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C10H14N.NO3/c1-4-10-7-6-9(3)11(5-2)8-10;2-1(3)4/h4,6-8H,1,5H2,2-3H3;/q+1;-1 |
Clé InChI |
OHZIUTMGPPLCAK-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(C=CC(=C1)C=C)C.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)

![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
